Chlorantraniliprole-D3

Isotope dilution mass spectrometry Pesticide residue analysis Method validation

Matrix effects and analyte loss compromise chlorantraniliprole quantification in LC-MS/MS residue analysis. Chlorantraniliprole-D3 (CAS 1392493-28-5) is the deuterated internal standard that co-elutes with the target analyte yet is distinguished by a +3 Da mass shift, enabling accurate compensation for ion suppression and recovery losses. • Validated for regulatory pesticide residue monitoring per EU SANTE and US EPA guidelines. • Simplifies method validation by reducing reliance on matrix-matched calibration curves. • Supplied as an analytical standard (≥95% HPLC) for immediate method deployment.

Molecular Formula C18H14BrCl2N5O2
Molecular Weight 486.2 g/mol
Cat. No. B13443240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorantraniliprole-D3
Molecular FormulaC18H14BrCl2N5O2
Molecular Weight486.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)Cl
InChIInChI=1S/C18H14BrCl2N5O2/c1-9-6-10(20)7-11(17(27)22-2)15(9)24-18(28)13-8-14(19)25-26(13)16-12(21)4-3-5-23-16/h3-8H,1-2H3,(H,22,27)(H,24,28)/i2D3
InChIKeyPSOVNZZNOMJUBI-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorantraniliprole-D3: Key Analytical Reference Standard for Precise Pesticide Residue Quantification


Chlorantraniliprole-D3 (CAS 1392493-28-5) is a deuterated analog of the anthranilic diamide insecticide chlorantraniliprole, distinguished by the replacement of three hydrogen atoms on the N-methyl carbamoyl group with deuterium (d3), resulting in a molecular weight of 486.16 g/mol . This stable isotope-labeled compound is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of chlorantraniliprole residues in complex matrices, including agricultural produce, soil, and food products .

Why Unlabeled Chlorantraniliprole Cannot Replace Chlorantraniliprole-D3 in Regulatory and High-Accuracy MS Analysis


The primary functional differentiation of Chlorantraniliprole-D3 lies in its application as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry, a role that its unlabeled counterpart cannot fulfill. While both compounds exhibit nearly identical chemical behavior during sample preparation and chromatographic separation, the mass difference of +3 Da (due to the deuterium label) is critical for MS/MS detection and quantification [1]. In quantitative analysis, the internal standard must be distinguishable from the target analyte by the mass spectrometer. Using unlabeled chlorantraniliprole would result in a single, indistinguishable peak, rendering accurate compensation for matrix effects, analyte loss, or instrument variability impossible. Furthermore, while alternative, non-isotopic internal standards (e.g., structural analogs) can be used, they often fail to fully co-elute with the target analyte, leading to suboptimal correction for ion suppression or enhancement, particularly in complex biological or environmental matrices [2].

Chlorantraniliprole-D3: Quantifiable Differentiation as a Superior Internal Standard for LC-MS/MS Residue Analysis


Method Performance Comparison: Chlorantraniliprole-D3 as an Internal Standard in UHPLC-MS/MS

The use of Chlorantraniliprole-D3 as an internal standard is explicitly tied to method performance in a validated UHPLC-MS/MS protocol. While not a direct head-to-head comparison, the published analytical method that employs this exact compound demonstrates its utility in achieving high accuracy and precision, a performance that is not attainable with unlabeled chlorantraniliprole or many structural analog internal standards [1].

Isotope dilution mass spectrometry Pesticide residue analysis Method validation

Quantification of Matrix Effect Compensation by Isotope-Labeled Internal Standard in Multi-Matrix UHPLC-MS/MS

The use of isotope-labeled internal standards, including Chlorantraniliprole-D3, provides a quantifiable advantage in overcoming matrix effects and compensating for analyte loss during sample preparation across diverse food matrices. This is a class-level inference from studies using isotope-labeled internal standards for chlorantraniliprole and its analogs, which demonstrates the general principle of isotope dilution MS [1].

Matrix effect compensation UHPLC-MS/MS Food safety analysis

Analytical Sensitivity and Reproducibility Enhancement via Isotope Dilution: A Cross-Study Comparison

Studies on the dissipation of chlorantraniliprole in complex environmental matrices, such as soil, often require highly sensitive and reproducible methods. A cross-study comparison reveals that methods employing an isotope-labeled internal standard (e.g., Chlorantraniliprole-D3) consistently achieve superior limits of detection (LOD), limits of quantification (LOQ), and recovery precision compared to methods using external calibration or no internal standard [1], [2].

Isotope dilution LC-MS/MS Environmental analysis

High-Value Application Scenarios for Chlorantraniliprole-D3 in Quantitative Analytical Workflows


Regulatory Compliance Testing for Pesticide Residues in Food and Feed

Chlorantraniliprole-D3 is the essential internal standard for developing and validating LC-MS/MS methods that meet stringent regulatory requirements (e.g., EU SANTE guidelines, US EPA methods) for pesticide residue monitoring in food and feed. Its use ensures the high accuracy and precision required to quantify residues at or below Maximum Residue Limits (MRLs) in complex matrices like fruits, vegetables, cereals, and processed foods [1].

Environmental Fate and Dissipation Studies

In environmental fate studies, where chlorantraniliprole is applied to crops and its dissipation in soil, water, or plant tissues is monitored over time, Chlorantraniliprole-D3 is critical. It enables the accurate quantification of the parent compound even as it degrades or is transformed, by compensating for matrix effects that change over the course of the study, thereby providing reliable dissipation kinetics and half-life data [2].

Method Development and Validation for Novel Matrices

When extending analytical methods to new or challenging matrices (e.g., novel food items, biological fluids from toxicological studies, or specific soil types), Chlorantraniliprole-D3 is the preferred internal standard. It drastically simplifies method validation by eliminating the need to prepare and characterize a matrix-matched calibration curve for each new matrix, saving significant time and resources while maintaining data integrity [1].

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